5-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a trifluoroethyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated nitriles in the presence of a base. The reaction conditions often include refluxing in solvents such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonitrile group can yield primary amines .
Scientific Research Applications
5-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemistry: It serves as an intermediate in the synthesis of agrochemicals such as insecticides and herbicides.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the carbonitrile group can participate in nucleophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbonitrile: Similar structure but with a different position of the carbonitrile group.
5-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
Uniqueness
5-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The trifluoroethyl group provides enhanced stability and lipophilicity, making it a valuable compound in various applications .
Properties
IUPAC Name |
5-amino-1-(2,2,2-trifluoroethyl)pyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N4/c7-6(8,9)3-13-5(11)4(1-10)2-12-13/h2H,3,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWUCQWZFVTTEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1C#N)N)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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